N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a heterocyclic compound with sulfur and nitrogen. It also has a morpholinosulfonyl group and a benzamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiadiazole ring would likely contribute to the rigidity of the molecule, while the morpholinosulfonyl and benzamide groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The thiadiazole ring might be susceptible to electrophilic substitution reactions, and the amide group could potentially undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the potentially charged morpholinosulfonyl group could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Heterocyclic Compound Derivation
The compound is related to a class of chemicals that are often used as bases for synthesizing various heterocyclic compounds. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been explored, with these compounds displaying potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the reaction of similar compounds with potassium thiocyanate has been investigated, leading to the formation of thiadiazine-thiones and isothiocyanates, which are significant in chemical synthesis (Weber, Hartung, & Beyer, 1988).
Photodynamic Therapy and Cancer Treatment
Some derivatives of thiadiazol compounds, such as the zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, have shown promising properties for photodynamic therapy applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are important for Type II mechanisms in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Nematocidal Activity
In agricultural research, some 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized, displaying significant nematocidal activities against specific pests (Liu, Wang, Zhou, & Gan, 2022).
Antimicrobial Activities
The synthesis of triazole derivatives, which are structurally similar to the compound , has been explored for their antimicrobial activities. These compounds have been found to possess good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antihypertensive and Diuretic Agents
Compounds derived from substituted benzene sulfonamide derivatives have been synthesized and evaluated for their potential as diuretic and antihypertensive agents. These derivatives have shown significant efficacy in comparison with standard drugs (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O6S3/c1-33-18-7-4-15(23)12-17(18)24-19(29)13-35-22-27-26-21(36-22)25-20(30)14-2-5-16(6-3-14)37(31,32)28-8-10-34-11-9-28/h2-7,12H,8-11,13H2,1H3,(H,24,29)(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVOIULFCHWTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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